molecular formula C12H22O6 B045556 (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate CAS No. 117384-46-0

(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate

Cat. No.: B045556
CAS No.: 117384-46-0
M. Wt: 262.3 g/mol
InChI Key: ITWOKJQQGHCDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate is a useful research compound. Its molecular formula is C12H22O6 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis

(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate has been utilized in the asymmetric synthesis of bioactive molecules. A notable application is in the synthesis of (+)-trachyspic acid, which acts as a tumor cell heparanase inhibitor. The process involves a series of chemical reactions, including aldol reaction and Pinnick oxidation, yielding a high optical purity of the synthesized product, highlighting the molecule's role in precision synthesis for potential therapeutic applications (Morokuma et al., 2008).

Enhancement of Cytotoxicity

In the study of drug cytotoxicity against human tumor cells, this compound derivatives, particularly those with tert-butyl dimethyl silyl groups, have shown to play a significant role. The study synthesized a series of these derivatives and evaluated their in vitro effects against leukemia and breast cancer cells. The findings suggest that the tert-butyl dimethyl silyl group, among others, notably enhances the cytotoxic activity of the compounds, pointing to the molecule's potential in the development of anticancer drugs (Donadel et al., 2005).

Application in NMR Spectroscopy

This compound derivatives have also found applications in enhancing NMR spectroscopy techniques. Specifically, derivatives like (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline have been used in 19F NMR, aiding in the sensitive detection and study of peptides. This application is crucial in probing and understanding the molecular structure and dynamics of peptides in medicinal chemistry (Tressler & Zondlo, 2014).

Properties

IUPAC Name

ditert-butyl (2S,3S)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWOKJQQGHCDBL-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117384-46-0
Record name 1,4-Bis(1,1-dimethylethyl) (2S,3S)-2,3-dihydroxybutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117384-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Customer
Q & A

Q1: What is the role of (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate in the synthesis of Zaragozic acids A and C?

A1: this compound, also known as di-tert-butyl D-tartrate, serves as the starting material in the synthesis of zaragozic acids A and C using a carbonyl ylide cycloaddition strategy []. The synthesis involves a multi-step transformation of di-tert-butyl D-tartrate into a key intermediate, which then undergoes a crucial carbonyl ylide cycloaddition reaction. This reaction forms the core structure of the zaragozic acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.